molecular formula C23H25N3OS B2979858 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034482-80-7

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No. B2979858
CAS RN: 2034482-80-7
M. Wt: 391.53
InChI Key: UEMCQHNXKYJNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, also known as Compound X, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Anticancer Drug Synthesis: A study describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer activity. This synthesis involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by several chemical processes. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Synthesis Techniques

  • Synthesis of Pyrimidine Derivatives: Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles are used to produce 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These reactions are part of the chemical processes related to the synthesis of pyrimidine derivatives (Roberts, Landor, & Bolessa, 1994).

Biological Activities and Pharmacological Evaluation

  • Anticonvulsant Agents Synthesis: A study focused on synthesizing (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study investigated the interaction with anticonvulsant biotargets, such as Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme, using molecular docking methods. The results showed moderate anticonvulsant activity for these compounds (Severina et al., 2020).

Chemical Reactions and Properties

  • Corrosion Inhibitors: A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized via amidation reaction, explored their potential as corrosion inhibitors. These compounds were tested in different mediums, showing promising inhibition efficiencies. This indicates their potential application in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Therapeutic Applications

  • Anticancer and Antimicrobial Agents: New substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides were synthesized and evaluated for their antibacterial, antifungal, and anticancer effects. Some of these compounds demonstrated promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, benzylamines and sulfa derivatives among these compounds showed notable anticancer effects (Ahmed et al., 2018).

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17(2)28-21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCQHNXKYJNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.